An In-Depth Technical Guide to LY344864 Racemate
An In-Depth Technical Guide to LY344864 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist. As a racemate, it comprises an equal mixture of its two enantiomers. This compound has been instrumental as a pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context of migraine pathophysiology. Its mechanism of action involves the inhibition of adenylyl cyclase and subsequent reduction of cyclic AMP (cAMP) levels, leading to the modulation of downstream signaling pathways. Preclinical studies have demonstrated its efficacy in animal models of migraine, such as the neurogenic dural inflammation model. This technical guide provides a comprehensive overview of LY344864 racemate, including its pharmacological properties, key experimental data, and detailed protocols for its characterization.
Core Compound Properties
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IUPAC Name: N-[3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide
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Molecular Formula: C21H22FN3O
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Molecular Weight: 351.42 g/mol
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Nature: Synthetic
Pharmacological Profile
LY344864 is a full agonist at the 5-HT1F receptor, exhibiting high affinity and selectivity. Its activation of the 5-HT1F receptor is thought to mediate its therapeutic effects, primarily through neuronal inhibition.
Binding Affinities
The binding profile of LY344864 has been characterized across various serotonin and other receptor subtypes. The quantitative data are summarized in the table below.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1F | 6 | Human | [1] |
| 5-HT1A | 530 | Human | [2] |
| 5-HT1B | 549 | Human | [2] |
| 5-HT1D | 575 | Human | [2] |
| 5-HT1E | 1415 | Human | [2] |
| 5-HT2A | 3935 | Human | [2] |
| 5-HT2B | 1695 | Human | [2] |
| 5-HT2C | 3499 | Human | [2] |
| 5-HT7 | 4851 | Human | [2] |
| α1-adrenergic | 5060 | Rat | [2] |
| α2-adrenergic | 3690 | Rat | [2] |
Functional Potency
As a full agonist, LY344864's potency has been quantified in functional assays.
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | EC50 | 3 nM | CHO cells expressing human 5-HT1F | |
| Neurogenic Dural Inflammation | ID50 (i.v.) | 0.6 ng/kg | Rat | [2] |
| Neurogenic Dural Inflammation | ID50 (p.o.) | 1.2 ng/kg | Rat | [2] |
Mechanism of Action and Signaling Pathway
LY344864 exerts its effects by binding to and activating the 5-HT1F receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1F receptor involves its coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes. There is also evidence to suggest that 5-HT1F receptor stimulation may activate phosphoinositide phospholipase C (PLC).
Synthesis
Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor
Objective: To determine the binding affinity (Ki) of LY344864 for the human 5-HT1F receptor.
Materials:
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Cell membranes from a stable cell line expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).
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Radioligand: [3H]-Serotonin ([3H]-5-HT).
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Non-specific binding control: Metergoline.
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LY344864 racemate.
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
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Scintillation cocktail.
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Glass fiber filters (e.g., Whatman GF/B).
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96-well microplates.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Prepare serial dilutions of LY344864 racemate in assay buffer.
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In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or 10 µM Metergoline (for non-specific binding) or the desired concentration of LY344864.
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50 µL of [3H]-5-HT (final concentration ~2 nM).
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100 µL of cell membrane suspension (containing ~20-40 µg of protein).
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Incubate the plate at 37°C for 30 minutes.
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Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
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Wash the filters three times with 4 mL of ice-cold assay buffer.
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Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
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Measure the radioactivity in a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value by non-linear regression analysis of the competition binding data.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To determine the functional potency (EC50) and efficacy of LY344864 racemate at the human 5-HT1F receptor.
Materials:
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CHO or HEK293 cells stably expressing the human 5-HT1F receptor.
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LY344864 racemate.
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Cell culture medium.
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Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
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384-well white opaque microplates.
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Plate reader compatible with the chosen assay kit.
Procedure:
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Seed the 5-HT1F receptor-expressing cells into a 384-well plate and culture overnight.
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Prepare serial dilutions of LY344864 racemate in assay buffer.
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Aspirate the culture medium and wash the cells with assay buffer.
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Add 25 µL of the diluted LY344864 or vehicle to the wells.
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Incubate for 15 minutes at room temperature.
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Add 25 µL of forskolin solution (final concentration ~3 µM) to all wells to stimulate adenylyl cyclase.
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Incubate for 30 minutes at room temperature.
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
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Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of LY344864.
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Determine the EC50 value using non-linear regression analysis.
In Vivo Neurogenic Dural Inflammation Model
Objective: To evaluate the in vivo efficacy of LY344864 racemate in a rat model of migraine.
Materials:
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Male Sprague-Dawley rats (250-350 g).
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Anesthetic (e.g., sodium pentobarbital).
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Stereotaxic frame.
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Bipolar stimulating electrode.
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125I-labeled bovine serum albumin (125I-BSA).
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LY344864 racemate.
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Saline.
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Gamma counter.
Procedure:
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Anesthetize the rats and place them in a stereotaxic frame.
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Expose the skull and drill a burr hole to allow for the placement of the stimulating electrode on the trigeminal ganglion.
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Administer 125I-BSA intravenously as a marker for plasma protein extravasation.
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Administer LY344864 racemate or vehicle (saline) either intravenously (i.v.) or orally (p.o.) at various doses.
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After a predetermined time (e.g., 5 minutes for i.v. or 60 minutes for p.o.), stimulate the trigeminal ganglion electrically (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).
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After stimulation, collect blood samples and perfuse the animal with saline to remove intravascular 125I-BSA.
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Dissect the dura mater, weigh it, and measure its radioactivity using a gamma counter.
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Calculate the amount of plasma protein extravasation as µL of plasma per mg of dura.
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Determine the dose-dependent inhibition of dural plasma protein extravasation by LY344864 and calculate the ID50 value.
Clinical Studies
To date, there is no publicly available information on clinical trials conducted specifically with LY344864 racemate for any indication. The development of selective 5-HT1F receptor agonists for the treatment of migraine has progressed with other compounds, most notably Lasmiditan, which has undergone extensive clinical evaluation and has received regulatory approval. The preclinical data for LY344864, however, were crucial in validating the 5-HT1F receptor as a therapeutic target for migraine.
Conclusion
LY344864 racemate is a valuable research tool that has significantly contributed to the understanding of the 5-HT1F receptor's role in migraine. Its high affinity, selectivity, and functional agonism, coupled with its demonstrated in vivo efficacy in preclinical models, have paved the way for the development of a new class of anti-migraine therapies. While clinical development has focused on other molecules, the foundational research conducted with LY344864 remains a cornerstone in the field of headache and migraine drug discovery. This guide provides researchers with the essential technical information to utilize LY344864 racemate effectively in their own investigations.
